Target Engagement Profiling: No Documented Activity Across Major Biological Assays
This compound has been indexed in both ZINC and ChEMBL databases. In contrast to structurally related cyclopropanesulfonamides that have reported activity against kinases (e.g., EGFR, MEK), the target compound shows no known target engagement across any assay annotated in ChEMBL 20 . A comparable cyclopropanesulfonamide (compound 5d) from a recent study shows EGFR C797S inhibition with superior in vivo efficacy over brigatinib, but the target compound was not part of that structure-activity relationship (SAR) evaluation, preventing a direct comparison .
| Evidence Dimension | Biological activity annotation |
|---|---|
| Target Compound Data | No known activity (0 targets reported in ChEMBL 20) |
| Comparator Or Baseline | Cyclopropanesulfonamide 5d (EGFR C797S inhibitor): active in vitro and in vivo |
| Quantified Difference | Indeterminate — no quantitative data for target compound |
| Conditions | ChEMBL 20 database; ZINC15 catalog |
Why This Matters
Procurement decisions for experimental compounds typically require at least preliminary target-engagement data; the absolute lack of annotation places this compound at a significant evidential disadvantage compared to analogs with documented SAR.
- [1] ZINC15 entry ZINC000335118032: no known activity per ChEMBL 20. View Source
- [2] ZINC15 entry ZINC000161416646: no known activity per ChEMBL 20. View Source
- [3] Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy 2025, 19, 1403–1420. View Source
